molecular formula C23H27N3O4 B12414838 NF-|EB-IN-5

NF-|EB-IN-5

Cat. No.: B12414838
M. Wt: 409.5 g/mol
InChI Key: DRCZVSOYNQERJP-PXCOWHNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NF-|EB-IN-5 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

NF-|EB-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.

Mechanism of Action

NF-|EB-IN-5 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB proteins, which translocate to the nucleus and bind to DNA to regulate gene expression. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition leads to reduced expression of pro-inflammatory genes and other target genes regulated by NF-κB.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NF-|EB-IN-5

This compound stands out due to its specific mechanism of action and high potency in inhibiting the NF-κB pathway. Its unique chemical structure allows for targeted inhibition, making it a promising candidate for therapeutic applications in diseases where NF-κB plays a critical role.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

1-[(E)-[(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H27N3O4/c1-14-6-9-17(10-7-14)25-22(28)26-24-13-16-5-4-12-23(3)20(30-23)19-18(11-8-16)15(2)21(27)29-19/h5-7,9-10,13,18-20H,2,4,8,11-12H2,1,3H3,(H2,25,26,28)/b16-5+,24-13+/t18-,19-,20-,23+/m0/s1

InChI Key

DRCZVSOYNQERJP-PXCOWHNISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/N=C/C/2=C/CC[C@@]3([C@@H](O3)[C@@H]4[C@@H](CC2)C(=C)C(=O)O4)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN=CC2=CCCC3(C(O3)C4C(CC2)C(=C)C(=O)O4)C

Origin of Product

United States

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